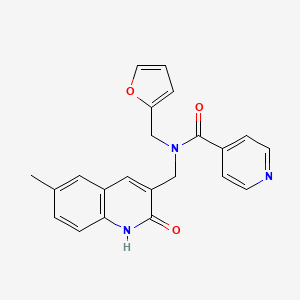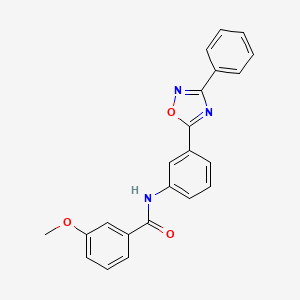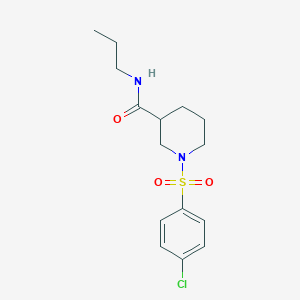
1-(4-chlorobenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorobenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide, also known as CSP-1103, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CSP-1103 is a piperidine derivative that has been synthesized through a multi-step process.
作用機序
The mechanism of action of 1-(4-chlorobenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide involves the modulation of GABA-A receptors, which are ionotropic receptors that mediate the inhibitory effects of the neurotransmitter GABA in the central nervous system. 1-(4-chlorobenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide acts as a positive allosteric modulator of GABA-A receptors, which enhances the activity of the receptors and increases the inhibitory effects of GABA. This results in the suppression of neuronal activity, leading to the anxiolytic, sedative, and anticonvulsant effects of 1-(4-chlorobenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide.
Biochemical and Physiological Effects
1-(4-chlorobenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide has been shown to have several biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant effects. The anxiolytic effect of 1-(4-chlorobenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide is mediated by the modulation of GABA-A receptors in the amygdala, which is involved in the regulation of fear and anxiety. The sedative effect of 1-(4-chlorobenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide is mediated by the modulation of GABA-A receptors in the thalamus and brainstem, which are involved in the regulation of sleep and arousal. The anticonvulsant effect of 1-(4-chlorobenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide is mediated by the modulation of GABA-A receptors in the hippocampus and cortex, which are involved in the regulation of seizures.
実験室実験の利点と制限
One of the main advantages of using 1-(4-chlorobenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide in lab experiments is its high potency and selectivity for GABA-A receptors. This allows for the precise modulation of neuronal activity and the investigation of the role of GABA-A receptors in various physiological and pathological conditions. However, one of the limitations of using 1-(4-chlorobenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide is its potential off-target effects, which may interfere with the interpretation of the results. Therefore, careful control experiments and the use of appropriate controls are necessary to ensure the specificity of 1-(4-chlorobenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide in lab experiments.
将来の方向性
There are several future directions for the research on 1-(4-chlorobenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide, including the development of new drugs based on 1-(4-chlorobenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide, the investigation of the role of 1-(4-chlorobenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide in various neurological and psychiatric disorders, and the optimization of the synthesis method for 1-(4-chlorobenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide. Additionally, the use of advanced techniques, such as optogenetics and chemogenetics, may provide new insights into the mechanism of action of 1-(4-chlorobenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide and its potential therapeutic applications. Overall, the research on 1-(4-chlorobenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide holds great promise for the development of new drugs and the improvement of our understanding of the nervous system and its disorders.
合成法
The synthesis of 1-(4-chlorobenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide involves several steps, including the reaction of piperidine with 4-chlorobenzenesulfonyl chloride, followed by the addition of sodium hydroxide and ethylene oxide. The final product is obtained through the crystallization of the resulting compound. This synthesis method has been optimized to produce a high yield of 1-(4-chlorobenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide with good purity.
科学的研究の応用
1-(4-chlorobenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 1-(4-chlorobenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of anxiety, sleep, and seizures. In cancer research, 1-(4-chlorobenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. In drug discovery, 1-(4-chlorobenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
特性
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-propylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-2-9-17-15(19)12-4-3-10-18(11-12)22(20,21)14-7-5-13(16)6-8-14/h5-8,12H,2-4,9-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURZEVMTAACBRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)sulfonyl-N-propylpiperidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


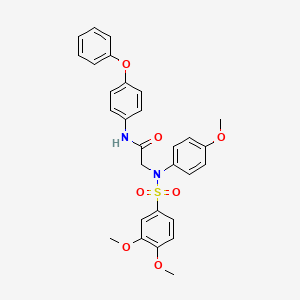
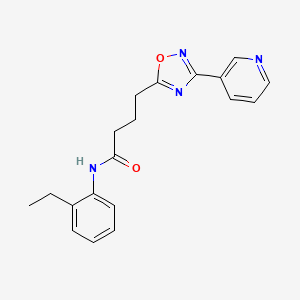
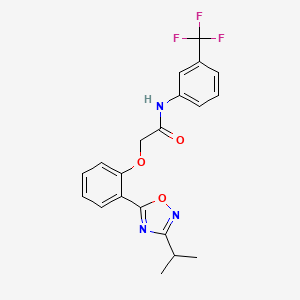
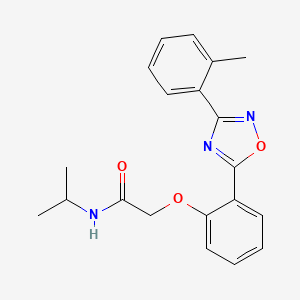

![2-methyl-6-oxo-N-(pyridin-4-ylmethyl)-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7717816.png)
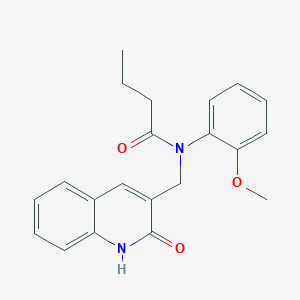
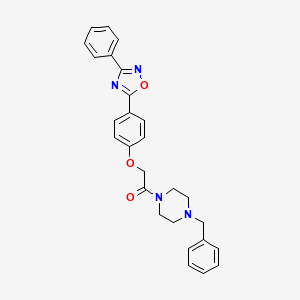
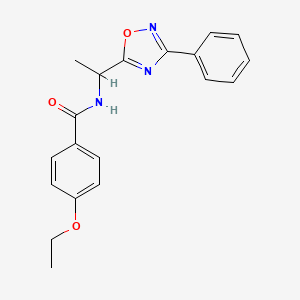
![3-(benzylsulfamoyl)-4-methoxy-N-[(2-methoxyphenyl)methyl]benzamide](/img/structure/B7717836.png)
